

Lorlatinib acetate protein binding determination method

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Compound Focus: Lorlatinib acetate

CAS No.: 1924207-18-0

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Methods for Lorlatinib Binding Analysis

Method Type	Application in Lorlatinib Studies	Key Findings & Measured Parameters	Experimental Details from Literature
Molecular Docking (In Silico)	Predicting binding affinity and interactions with target proteins (e.g., mutant ALK kinases) [1] [2].	Binding Energy: -9.4 to -10.8 kcal/mol for 53 ALK mutations; Key Interactions: Hydrogen bonds, hydrophobic interactions, halogen bonds [1] [2].	Software: PyRx with AutoDock Vina; Protein Preparation: Mutations introduced in ALK kinase domain (residues 1090-1400) from AlphaFold model; Validation: RMSD < 2Å against known crystal structures [1].
Spectroscopic Analysis	Experimental structural elucidation and vibrational mode analysis of the lorlatinib molecule itself [3].	Vibrational Modes: IR spectra (4000-400 cm ⁻¹) assigned; Structural Data: NMR chemical shifts (¹ H and ¹³ C) provided [3].	Instrument: Bruker IFS-55V IR spectrometer (KBr pellet); NMR: Bruker Avance-400 MHz spectrometer (solvent: CDCl ₃); Theoretical Calculation: DFT/B3LYP/6-311++G(d,p) level [3].

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In Vitro Cell-Based Assays	Functional assessment of lorlatinib's ability to inhibit kinase phosphorylation and cell growth [4] [5].	IC₅₀ Values: Determined in Ba/F3 cell viability assays; Phosphorylation Inhibition: Assessed via western blot [5].	Described in studies of resistance but not as a primary binding determination method [4] [5].

Experimental Workflow for Computational Binding Analysis

For researchers aiming to perform an *in silico* binding analysis of lorlatinib, the workflow below outlines the general process.

Information Limitations and Next Steps

The provided methods are foundational for predicting and understanding binding but are not direct measures of protein binding in a biological system.

- **Computational Results** from molecular docking are powerful for prediction but require validation with experimental biochemical methods [1] [2].
- **Spectroscopic Data** (IR, NMR) is crucial for confirming the identity and structure of the drug compound itself but does not quantify binding to a protein target [3].

To complete your protocol, you would need to consult specialized resources for standardized experimental procedures like:

- **Equilibrium Dialysis** or **Ultrafiltration:** The gold-standard methods for direct protein binding determination.
- **Surface Plasmon Resonance (SPR):** For real-time analysis of binding kinetics (kon, koff, KD).
- **Isothermal Titration Calorimetry (ITC):** For a full thermodynamic profile of the interaction.

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